1H-triazole-4,5-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Triazole-4,5-dicarbohydrazide is a heterocyclic compound that features a triazole ring substituted with carbohydrazide groups at the 4 and 5 positions
Vorbereitungsmethoden
The synthesis of 1H-triazole-4,5-dicarbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diaminomaleonitrile with hydrazine hydrate, leading to the formation of the triazole ring with carbohydrazide substituents. The reaction conditions often involve heating and the use of solvents such as ethanol or water to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
1H-Triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1H-Triazole-4,5-dicarbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Triazole-4,5-dicarbohydrazide can be compared with other triazole derivatives, such as:
4,5-Dicyano-1,2,3-triazole: This compound is also a triazole derivative but features cyano groups instead of carbohydrazide groups.
1H-1,2,4-Triazole-3-carbohydrazide: Similar in structure but with different substitution patterns, this compound is explored for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
125810-59-5 |
---|---|
Molekularformel |
C4H7N7O2 |
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
2H-triazole-4,5-dicarbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11) |
InChI-Schlüssel |
YFGFXLNOZXMDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.